![molecular formula C9H5ClN4S B262841 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione, also known as NSC 743380, is a synthetic compound that belongs to the family of triazinoindole derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the elimination of abnormal cells from the body. Additionally, 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 is its broad-spectrum anticancer activity. It has been shown to be effective against a range of cancer cell lines, which makes it a promising candidate for further development as an anticancer agent. However, one limitation of 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine its toxicity and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the study of 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to evaluate its efficacy in animal models of cancer. Additionally, more studies are needed to determine its toxicity and pharmacokinetic properties in vivo. Finally, the development of more potent and selective derivatives of 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 could lead to the discovery of novel anticancer agents.
Métodos De Síntesis
The synthesis of 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 involves the reaction of 7-chloroindole-3-carbaldehyde with thiosemicarbazide in the presence of a weak base, such as sodium carbonate, in ethanol. The resulting product is then cyclized with phosphorous oxychloride to form the triazinoindole ring system. The final step involves the addition of sodium hydroxide to the reaction mixture to obtain the desired compound.
Aplicaciones Científicas De Investigación
7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been evaluated for its anticancer properties. In pharmacology, it has been tested for its ability to inhibit the growth of cancer cells and to induce apoptosis. In biochemistry, it has been investigated for its effect on the activity of certain enzymes and proteins.
Propiedades
Nombre del producto |
7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
|---|---|
Fórmula molecular |
C9H5ClN4S |
Peso molecular |
236.68 g/mol |
Nombre IUPAC |
7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C9H5ClN4S/c10-4-1-2-5-6(3-4)11-8-7(5)13-14-9(15)12-8/h1-3,13H,(H,14,15) |
Clave InChI |
HQMKVSNPMXYULZ-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=C3C(=NC(=S)NN3)N=C2C=C1Cl |
SMILES |
C1=CC2=C3C(=NC(=S)NN3)N=C2C=C1Cl |
SMILES canónico |
C1=CC2=C3C(=NC(=S)NN3)N=C2C=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid](/img/structure/B262762.png)
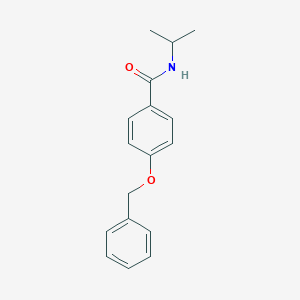
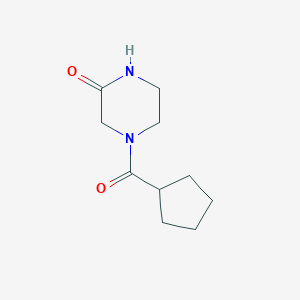
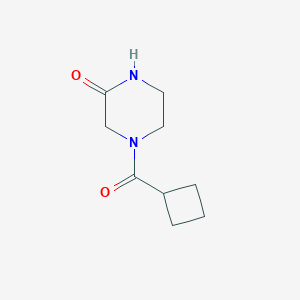
![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)
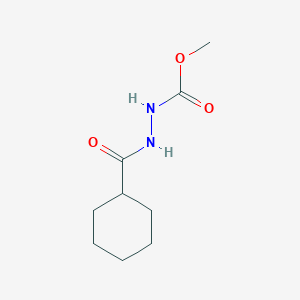
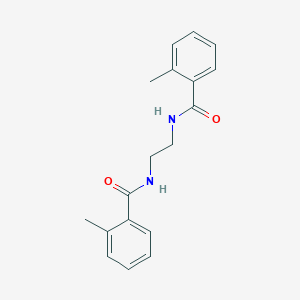
![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)
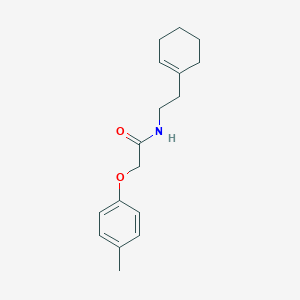
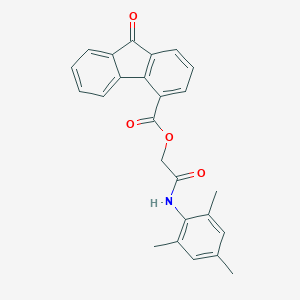
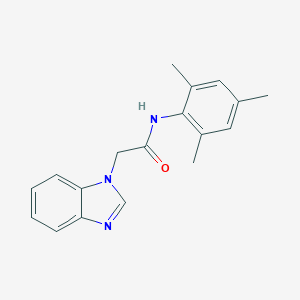
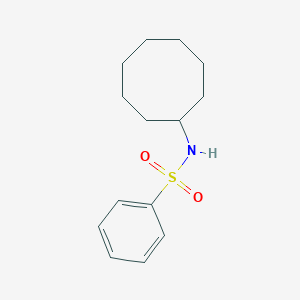
![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)